

Technical Guide: 3-Bromo-2-chloroaniline

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Compound of Interest

Compound Name: 3-Bromo-2-chloroaniline

Cat. No.: B183718

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CAS Number: 56131-46-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2-chloroaniline**, a halogenated aniline derivative of significant interest in organic synthesis and medicinal chemistry. This document consolidates key chemical data, detailed experimental protocols for its synthesis, and information on its applications and safety.

Chemical and Physical Properties

3-Bromo-2-chloroaniline is a disubstituted aniline serving as a versatile chemical intermediate.^[1] Its physical and chemical properties are crucial for its application in synthesis and drug design. The data below has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of **3-Bromo-2-chloroaniline**

Property	Value	Source(s)
CAS Number	56131-46-5	[1][2][3][4][5]
Molecular Formula	C ₆ H ₅ BrClN	[1][5][6]
Molecular Weight	206.47 g/mol	[5][6]
Boiling Point	267.1 ± 20.0 °C at 760 mmHg	[4]
Density	1.7 ± 0.1 g/cm ³	[4]
Appearance	Light brown or off-white solid	[3][5]
SMILES	<chem>C1=CC(=C(C(=C1)Br)Cl)N</chem>	[7]
InChI	InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2	[7]
Storage	2-8 °C, Inert atmosphere, Keep in dark place	[6]

Note: An experimental melting point for **3-Bromo-2-chloroaniline** was not found in the searched literature. The related isomer, 4-Bromo-2-chloroaniline, has a reported melting point of 67-70°C.

Spectroscopic Data

Detailed experimental spectroscopic data for **3-Bromo-2-chloroaniline** is not widely available in the public domain. However, based on the structure and data for related compounds, the following characteristics can be expected.

Table 2: Expected Spectroscopic Features for **3-Bromo-2-chloroaniline**

Technique	Expected Features
^1H NMR	Signals expected in the aromatic region (approx. 6.5-7.5 ppm) for the three aromatic protons. A broad singlet for the $-\text{NH}_2$ protons. The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
^{13}C NMR	Six distinct signals are expected in the aromatic region (approx. 110-150 ppm), corresponding to the six carbon atoms of the benzene ring.
IR Spectroscopy	Characteristic N-H stretching bands for a primary amine (approx. 3300-3500 cm^{-1}). Aromatic C-H stretching (approx. 3000-3100 cm^{-1}). C=C ring stretching (approx. 1450-1600 cm^{-1}). C-Br and C-Cl stretching in the fingerprint region ($<1000 \text{ cm}^{-1}$).
Mass Spectrometry	The molecular ion peak pattern will be complex due to the isotopic distribution of both bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$) and chlorine ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$). This will result in a cluster of peaks for the molecular ion $[\text{M}]^+$ and any fragments containing these halogens. The most prominent peaks in the molecular ion region would be expected at m/z 205 ($\text{C}_6\text{H}_5^{79}\text{Br}^{35}\text{ClN}$), 207 ($\text{C}_6\text{H}_5^{81}\text{Br}^{35}\text{ClN}$ and $\text{C}_6\text{H}_5^{79}\text{Br}^{37}\text{ClN}$), and 209 ($\text{C}_6\text{H}_5^{81}\text{Br}^{37}\text{ClN}$). ^{[8][9]}

Experimental Protocols

3-Bromo-2-chloroaniline is typically synthesized via the reduction of the corresponding nitrobenzene precursor. Two common methods are detailed below.

Synthesis via Reduction with Tin(II) Chloride (SnCl_2)

This protocol describes the reduction of 1-bromo-2-chloro-3-nitrobenzene using tin(II) chloride in ethanol.

Methodology:

- A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and tin(II) chloride (SnCl_2 , 12.97 g, 57.20 mmol) in ethanol (60 mL) is prepared in a round-bottom flask.[3]
- The mixture is stirred and heated under reflux for 3 hours.[3]
- Upon completion, the reaction mixture is cooled to room temperature.[3]
- The reaction is quenched by the addition of deionized water and then extracted with ethyl acetate.[3]
- The organic layers are combined, washed with saturated brine, and dried over anhydrous sodium sulfate.[3]
- The solvent is removed under reduced pressure to yield the crude product.[3]
- The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:50) to afford **3-bromo-2-chloroaniline** as an off-white solid (yield: 1.3 g, 55.2%).[3]

Synthesis via Reduction with Iron Powder

This protocol provides an alternative reduction method using iron powder in a mixed solvent system.

Methodology:

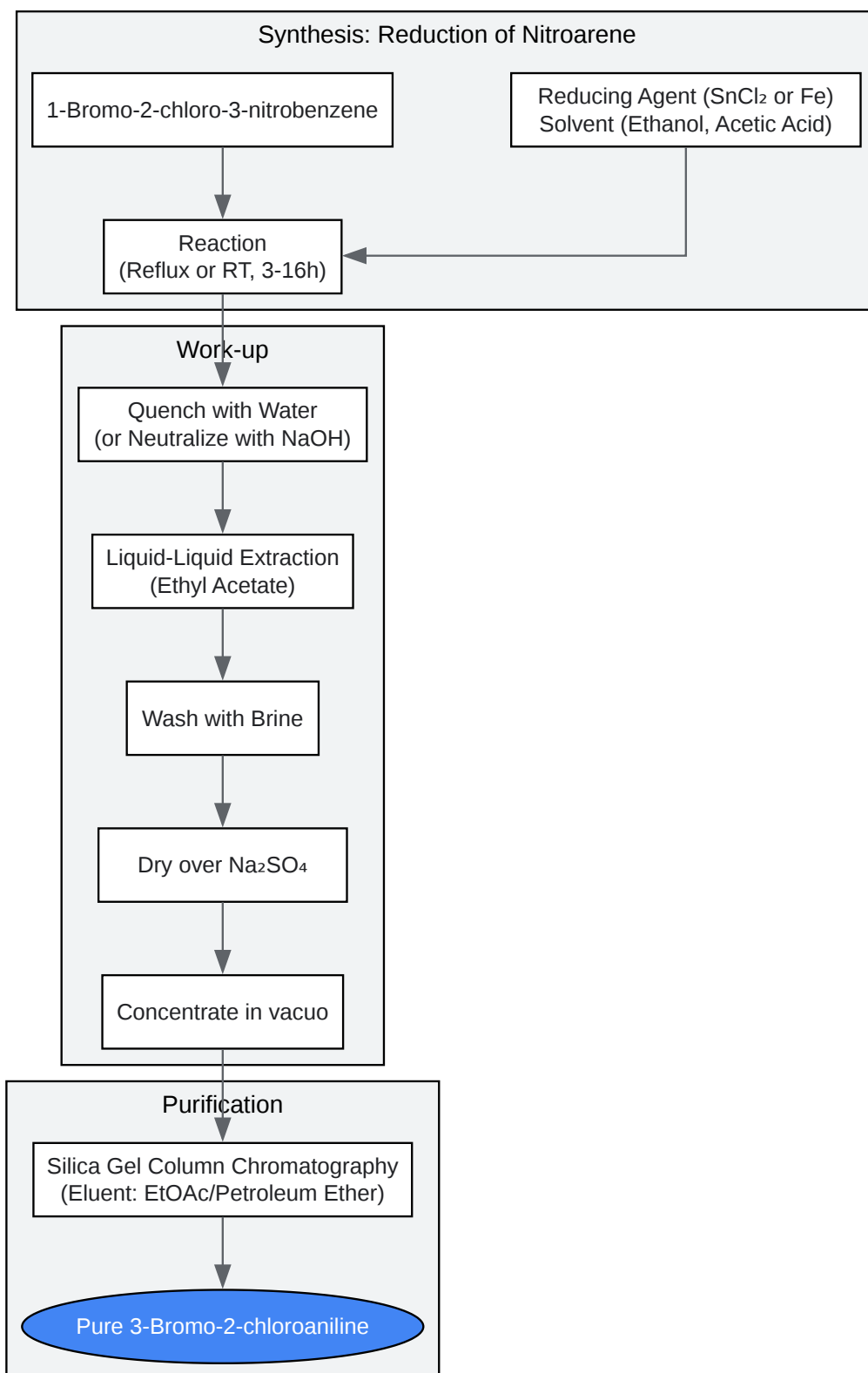
- To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions.
- The resulting mixture is stirred at room temperature for 16 hours.
- The reaction mixture is then neutralized with a 5 N sodium hydroxide (NaOH) solution.

- The product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), and concentrated in vacuo.
- The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford the desired product (yield: 14.0 g, 100%).

Workflow Diagrams

Synthesis and Purification Workflow

The following diagram illustrates the general experimental workflow for the synthesis of **3-Bromo-2-chloroaniline** from its nitro precursor, followed by purification.



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Caption: General workflow for synthesis and purification of **3-Bromo-2-chloroaniline**.

Applications in Research and Drug Discovery

Halogenated anilines like **3-Bromo-2-chloroaniline** are valuable building blocks in the synthesis of complex organic molecules.^[10] Their utility is primarily due to the presence of multiple reactive sites that allow for selective functionalization.

- **Pharmaceutical Intermediates:** The aniline functional group and the halogen substituents can be modified through various reactions, such as diazotization, acylation, and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes them key precursors for the synthesis of heterocyclic compounds and other scaffolds found in many biologically active molecules and FDA-approved drugs.
- **Agrochemicals:** Substituted anilines are also used in the development of new herbicides and pesticides.
- **Material Science:** These compounds can serve as precursors for dyes and polymers.

While specific biological targets for **3-Bromo-2-chloroaniline** itself are not well-documented in publicly available literature, its role as a synthetic intermediate makes it a compound of interest for libraries aimed at drug discovery.

Safety Information

3-Bromo-2-chloroaniline is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Classification

Hazard Code	Description
H301	Toxic if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Source(s):[\[6\]](#)[\[7\]](#)

Handling Recommendations:

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.

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